2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(2-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKJYCAOYMPDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is reacted with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the glycine moiety.
Industrial Production Methods
Industrial production of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can influence the compound’s binding affinity and selectivity. The glycine moiety may also play a role in modulating the compound’s biological activity by interacting with amino acid receptors or transporters.
Comparison with Similar Compounds
Data Table: Key Attributes of Comparable Compounds
Research Findings and Trends
- Bioactivity : Fluorine and methoxy groups enhance blood-brain barrier penetration, making the target compound relevant in CNS drug discovery .
- Synthetic Challenges : Ortho-fluorine substitution complicates synthesis due to steric effects, reflected in higher costs (e.g., €374/250 mg for chloro-methoxy analogs) .
- Regulatory Trends: Strict controls on intermediates (e.g., "uses advised against" in non-laboratory settings) emphasize safety in handling halogenated derivatives .
Biological Activity
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid (commonly referred to as this compound) is a significant organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 215.21 g/mol. The presence of the fluorine and methoxy groups enhances its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.21 g/mol |
| Functional Groups | Amino, Fluoro, Methoxy |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to significantly reduce cell viability in human cancer cell lines such as HepG2 (hepatocellular carcinoma) and SH-SY5Y (neuroblastoma) through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially acting as a substrate or inhibitor. This interaction can lead to altered enzyme activity, influencing metabolic pathways.
- Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways, thereby modulating gene expression related to growth and apoptosis.
Case Studies
- HepG2 Cell Line Study : A study evaluated the cytotoxic effects of the compound on HepG2 cells using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against liver cancer cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .
Stability and Pharmacokinetics
The compound exhibits moderate stability under physiological conditions but may degrade under extreme pH levels or high temperatures. In vitro studies using liver microsomes indicated that it has a half-life suitable for therapeutic applications, suggesting favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
